molecular formula C17H23NO2 B14668204 4-Acetyl-1-(1,2,3,4-tetrahydro-2-naphthyl)-4-piperidinol CAS No. 40217-38-7

4-Acetyl-1-(1,2,3,4-tetrahydro-2-naphthyl)-4-piperidinol

Katalognummer: B14668204
CAS-Nummer: 40217-38-7
Molekulargewicht: 273.37 g/mol
InChI-Schlüssel: GVYBLNPJGJCBIX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Acetyl-1-(1,2,3,4-tetrahydro-2-naphthyl)-4-piperidinol is a synthetic organic compound that belongs to the class of piperidinols. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-1-(1,2,3,4-tetrahydro-2-naphthyl)-4-piperidinol typically involves the following steps:

    Formation of the Piperidinol Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Naphthyl Group: The naphthyl group can be introduced via Friedel-Crafts alkylation or acylation reactions.

    Acetylation: The final step involves the acetylation of the piperidinol ring using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

4-Acetyl-1-(1,2,3,4-tetrahydro-2-naphthyl)-4-piperidinol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction can lead to the formation of alcohols or amines.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory effects.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Acetyl-1-(1,2,3,4-tetrahydro-2-naphthyl)-4-piperidinol would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins to exert its effects. The molecular pathways involved might include inhibition or activation of specific signaling cascades.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Acetylpiperidinol: Lacks the naphthyl group, which may result in different pharmacological properties.

    1-(1,2,3,4-Tetrahydro-2-naphthyl)piperidinol: Lacks the acetyl group, which could affect its reactivity and biological activity.

Uniqueness

The presence of both the acetyl and naphthyl groups in 4-Acetyl-1-(1,2,3,4-tetrahydro-2-naphthyl)-4-piperidinol makes it unique, potentially offering a distinct profile of chemical reactivity and biological activity compared to similar compounds.

Eigenschaften

CAS-Nummer

40217-38-7

Molekularformel

C17H23NO2

Molekulargewicht

273.37 g/mol

IUPAC-Name

1-[4-hydroxy-1-(1,2,3,4-tetrahydronaphthalen-2-yl)piperidin-4-yl]ethanone

InChI

InChI=1S/C17H23NO2/c1-13(19)17(20)8-10-18(11-9-17)16-7-6-14-4-2-3-5-15(14)12-16/h2-5,16,20H,6-12H2,1H3

InChI-Schlüssel

GVYBLNPJGJCBIX-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1(CCN(CC1)C2CCC3=CC=CC=C3C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.